Cas no 60310-05-6 (4-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride)

4-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its reactive sulfonyl chloride group enables efficient incorporation into more complex molecules, making it valuable for pharmaceutical and agrochemical applications. The presence of chloro, methyl, and nitro substituents on the benzene ring enhances its versatility in electrophilic and nucleophilic reactions. This compound is particularly useful in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems. Its well-defined structure and high purity ensure consistent performance in synthetic workflows. Proper handling is required due to its moisture sensitivity and potential reactivity.
4-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride structure
60310-05-6 structure
Product Name:4-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
CAS No:60310-05-6
MF:C7H5Cl2NO4S
MW:270.089898824692
CID:5006850
Update Time:2025-11-01

4-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3-methyl-5-nitrobenzenesulfonyl chloride
    • 4-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
    • Inchi: 1S/C7H5Cl2NO4S/c1-4-2-5(15(9,13)14)3-6(7(4)8)10(11)12/h2-3H,1H3
    • InChI Key: UKESPRAEGSTZKM-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=CC=1C)S(=O)(=O)Cl)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 347
  • XLogP3: 2.8
  • Topological Polar Surface Area: 88.3

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Additional information on 4-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride

Recent Advances in the Application of 4-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 60310-05-6) in Chemical and Pharmaceutical Research

4-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 60310-05-6) is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical compounds. Recent studies have highlighted its significance in the development of sulfonamide-based drugs, which are widely used as antibiotics, diuretics, and anticancer agents. This research briefing provides an overview of the latest advancements in the application of this compound, focusing on its synthetic utility, mechanistic insights, and potential therapeutic applications.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of 4-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride as a versatile building block for the synthesis of novel sulfonamide derivatives with potent antibacterial activity. The researchers employed a multi-step synthetic route to modify the sulfonyl chloride group, resulting in compounds that exhibited significant efficacy against Gram-positive and Gram-negative bacteria, including drug-resistant strains. The study also provided detailed mechanistic insights into the interaction of these derivatives with bacterial enzymes, highlighting their potential as next-generation antibiotics.

In another recent investigation (European Journal of Pharmaceutical Sciences, 2024), the compound was utilized in the development of targeted anticancer agents. The researchers designed a series of sulfonamide-based inhibitors targeting carbonic anhydrase IX, a protein overexpressed in many solid tumors. The incorporation of 4-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride into the inhibitor scaffold enhanced the binding affinity and selectivity for the target enzyme, leading to improved antitumor activity in preclinical models. These findings underscore the compound's potential in the design of precision oncology therapeutics.

Beyond its pharmaceutical applications, 4-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride has also been explored in materials science. A 2023 study in ACS Applied Materials & Interfaces reported its use as a crosslinking agent in the synthesis of high-performance polymer membranes. The nitro and sulfonyl chloride functionalities of the compound facilitated the formation of robust polymeric networks with enhanced thermal stability and mechanical strength, making them suitable for applications in gas separation and water purification.

Despite these promising developments, challenges remain in the large-scale production and optimization of 4-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride-based compounds. Recent efforts have focused on improving synthetic methodologies to enhance yield and purity while reducing environmental impact. Green chemistry approaches, such as solvent-free reactions and catalytic processes, are being investigated to address these challenges. Future research directions may include the exploration of novel derivatives with improved pharmacokinetic properties and the development of more sustainable production methods.

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